

An In-depth Technical Guide to 3-(Cyclohexylamino)-1-propanesulfonic Acid (CAPS)

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Compound of Interest

Compound Name: 3-(Cyclohexylamino)-1-propanesulfonic acid

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Abstract

This technical guide provides a comprehensive overview of **3-(cyclohexylamino)-1-propanesulfonic acid**, commonly known as CAPS. It details its molecular structure, physicochemical properties, synthesis, and key applications in scientific research, with a particular focus on its role as a biological buffer. This document includes detailed experimental protocols for its use and summarizes quantitative data in accessible tables. Furthermore, it provides visualizations of its molecular structure and a typical experimental workflow utilizing Graphviz diagrams.

Introduction

3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS) is a zwitterionic organic compound widely utilized in biochemistry and molecular biology. Its primary application is as a buffering agent, particularly in high pH environments, owing to its pKa of approximately 10.4 at 25°C.[1][2][3][4] This makes it an invaluable tool for various experimental procedures, including protein electrophoresis, Western blotting, and enzyme kinetics studies that require stable alkaline conditions.[4] Its molecular structure, featuring both a sulfonic acid group and a secondary

amine, confers its buffering capabilities and zwitterionic nature at physiological and higher pH values.

Molecular Structure and Identification

The molecular structure of CAPS consists of a cyclohexane ring attached to an aminopropylsulfonic acid moiety. This structure imparts both hydrophobic (cyclohexyl ring) and hydrophilic (sulfonic acid and amino groups) characteristics to the molecule.

Key Identifiers:

- IUPAC Name: 3-(cyclohexylamino)propane-1-sulfonic acid[5]
- CAS Number: 1135-40-6[3][6][7]
- Chemical Formula: C₉H₁₉NO₃S[3][6][7]
- Molecular Weight: 221.32 g/mol [5][7]
- SMILES: C1CCC(CC1)NCCCS(=O)(=O)O[5]

Physicochemical Properties

CAPS is typically a white crystalline powder with good solubility in water.[6] Its zwitterionic nature makes it a reliable component in various biological assays.

Property	Value	Reference(s)
Appearance	White solid/powder	
Melting Point	>300 °C	[1][2]
pKa (at 25°C)	10.4	[1][2][8]
Buffering pH Range	9.7 - 11.1	[1][8]
Solubility in Water	110 g/L at 20°C	[7]
InChI Key	PJWWRFATQTVXHA-UHFFFAOYSA-N	[5][7]

Temperature Dependence of pKa

The pKa of amine-based buffers like CAPS is known to be temperature-dependent. As the temperature decreases, the pKa of CAPS increases, leading to a more alkaline buffer at lower temperatures for a solution of a given composition. This is an important consideration when preparing and using CAPS buffer for experiments conducted at temperatures other than ambient, such as 4°C. The temperature coefficient for CAPS ($d(pK_a)/dT$) is approximately -0.018/°C.

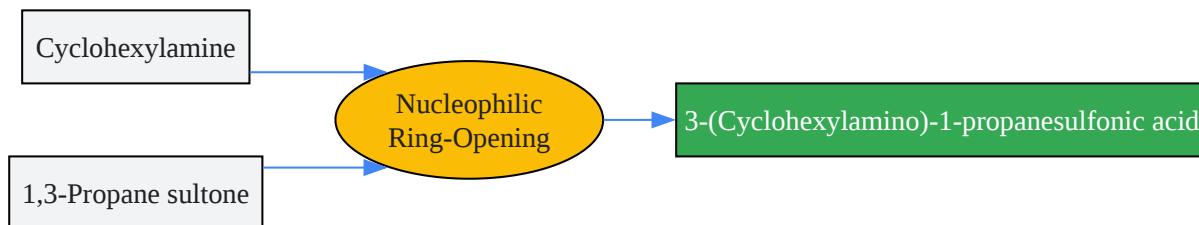
Temperature (°C)	Estimated pKa
4	10.78
25	10.40
37	10.18

Note: These are estimated values based on the temperature coefficient and the pKa at 25°C.

Synthesis

While several commercial suppliers provide high-purity CAPS, understanding its synthesis is valuable for specialized applications. A plausible synthetic route involves the reaction of cyclohexylamine with a suitable sulfonating agent. A detailed protocol for the synthesis of the closely related 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid suggests a general approach. The synthesis of CAPS would likely involve the reaction of cyclohexylamine with 3-chloropropanesulfonyl chloride, followed by hydrolysis.

Plausible Synthetic Workflow:



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Caption: Plausible synthesis of CAPS via nucleophilic ring-opening of 1,3-propane sultone with cyclohexylamine.

Spectroscopic Data

The structural integrity of CAPS can be confirmed using various spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum would show characteristic signals for the cyclohexyl protons, as well as the methylene protons of the propanesulfonic acid chain.
- ^{13}C NMR: The carbon NMR spectrum would display distinct peaks corresponding to the carbons of the cyclohexyl ring and the propyl chain.
- FTIR: The infrared spectrum would exhibit characteristic absorption bands for the N-H bond of the secondary amine, the S=O bonds of the sulfonic acid group, and the C-H bonds of the aliphatic structure. A published FTIR spectrum is available on PubChem for reference.
- Mass Spectrometry: Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fragments from the parent molecule.

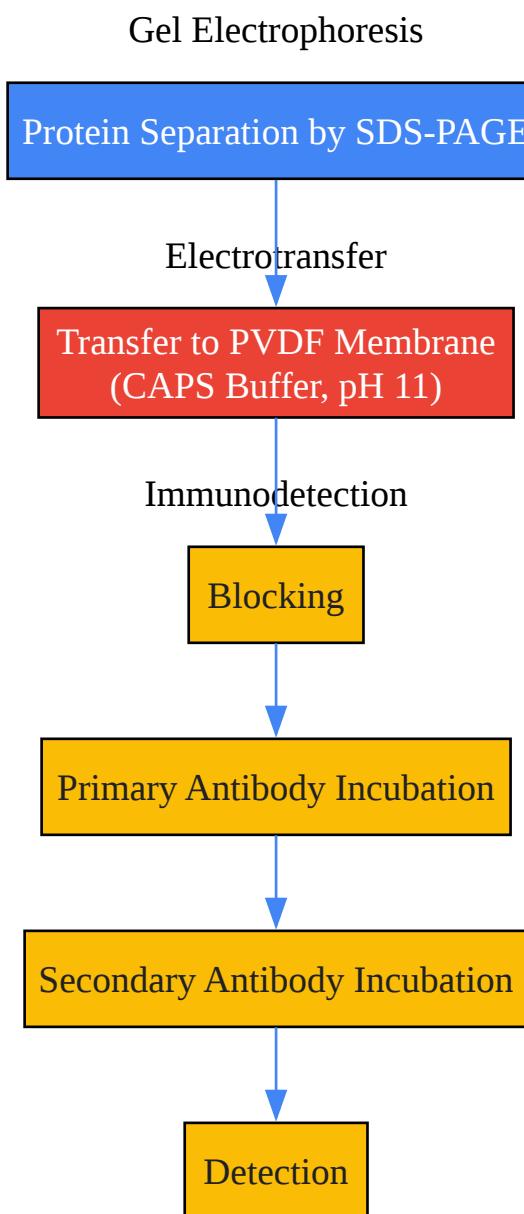
Applications in Research

CAPS is a versatile tool in the modern research laboratory, primarily due to its buffering capacity in the alkaline pH range.

- Western Blotting and Electrotransfer: CAPS buffer is widely used for the electrotransfer of proteins from polyacrylamide gels to nitrocellulose or PVDF membranes, especially for high molecular weight proteins.[2][4][5] Its high pH facilitates the efficient transfer of proteins with high isoelectric points.[4][8]
- Enzyme Kinetics: It is employed in enzymatic assays that require a stable high pH for optimal enzyme activity.
- Protein Sequencing: The absence of primary amines in its structure makes it suitable for N-terminal protein sequencing applications where buffers like Tris would interfere.

- Capillary Electrophoresis: CAPS is utilized as a buffer component in capillary electrophoresis for the separation of various biomolecules.

Experimental Workflow for Western Blotting using CAPS buffer:



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